molecular formula C8H7FO B6281168 3-(fluoromethyl)benzaldehyde CAS No. 96258-62-7

3-(fluoromethyl)benzaldehyde

Cat. No. B6281168
CAS RN: 96258-62-7
M. Wt: 138.1
InChI Key:
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Description

3-(fluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H7FO. It is a liquid at room temperature . The compound is used in various chemical reactions due to its reactivity and stability .


Synthesis Analysis

The synthesis of 3-(fluoromethyl)benzaldehyde can be achieved through various methods. One such method involves the aldol reaction of 3-(trifluoromethyl)benzaldehyde with hydroxyacetone in the aldolase antibody 38C2-ionic liquid system .


Molecular Structure Analysis

The molecular structure of 3-(fluoromethyl)benzaldehyde consists of a benzene ring with a fluoromethyl (-CH2F) group and an aldehyde (-CHO) group attached to it . The InChI code for this compound is 1S/C8H7FO/c9-5-7-2-1-3-8(4-7)6-10/h1-4,6H,5H2 .


Physical And Chemical Properties Analysis

3-(fluoromethyl)benzaldehyde is a liquid at room temperature with a density of 1.301 g/mL at 25 °C . It has a molecular weight of 138.14 . The compound is stable under normal conditions but should be stored at a temperature of 4 °C for optimal stability .

Mechanism of Action

The mechanism of action of 3-(fluoromethyl)benzaldehyde in chemical reactions typically involves the reactivity of the aldehyde group. For instance, in nucleophilic aromatic substitution reactions, the aldehyde group can act as an electrophile, reacting with nucleophiles .

Safety and Hazards

3-(fluoromethyl)benzaldehyde is classified as a combustible liquid. It can cause skin and eye irritation, and it may be harmful if inhaled. It is recommended to avoid breathing the vapors and to use the compound only in a well-ventilated area. Protective clothing, gloves, and eye/face protection should be worn when handling the compound .

Future Directions

The future directions for the use of 3-(fluoromethyl)benzaldehyde could involve its application in the synthesis of new pharmaceuticals and agrochemicals. The trifluoromethyl group is becoming increasingly important in these areas due to its ability to increase the stability and lipophilicity of compounds .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(fluoromethyl)benzaldehyde involves the introduction of a fluoromethyl group onto a benzaldehyde molecule.", "Starting Materials": [ "Benzaldehyde", "Fluoromethyl iodide", "Sodium hydride", "Dimethyl sulfoxide (DMSO)", "Acetic acid" ], "Reaction": [ "Step 1: Preparation of fluoromethyl iodide by reacting iodine with methanol and hydrofluoric acid.", "Step 2: Deprotonation of benzaldehyde using sodium hydride in DMSO to form the benzaldehyde anion.", "Step 3: Addition of fluoromethyl iodide to the benzaldehyde anion to form the intermediate 3-(fluoromethyl)benzyl alcohol.", "Step 4: Oxidation of the intermediate using acetic acid and sodium hypochlorite to form 3-(fluoromethyl)benzaldehyde." ] }

CAS RN

96258-62-7

Product Name

3-(fluoromethyl)benzaldehyde

Molecular Formula

C8H7FO

Molecular Weight

138.1

Purity

95

Origin of Product

United States

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